![molecular formula C8H8Cl2O2 B6353702 3,4-Dichloro-2-methoxybenzyl alcohol CAS No. 1935620-16-8](/img/structure/B6353702.png)
3,4-Dichloro-2-methoxybenzyl alcohol
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Overview
Description
3,4-Dichloro-2-methoxybenzyl alcohol is a chemical compound with the CAS Number: 1935620-16-8 . It has a molecular weight of 207.06 and its IUPAC name is (3,4-dichloro-2-methoxyphenyl)methanol .
Molecular Structure Analysis
The InChI code for 3,4-Dichloro-2-methoxybenzyl alcohol is 1S/C8H8Cl2O2/c1-12-8-5(4-11)2-3-6(9)7(8)10/h2-3,11H,4H2,1H3 .Physical And Chemical Properties Analysis
3,4-Dichloro-2-methoxybenzyl alcohol is a solid at room temperature . and should be stored at temperatures between 2-8°C .Scientific Research Applications
Synthesis of Pharmaceutical Compounds
(3,4-Dichloro-2-methoxyphenyl)methanol: serves as a precursor in the synthesis of various pharmaceutical compounds. Its structure is particularly useful in creating molecules with potential anticancer properties. For instance, derivatives of this compound have been studied for their efficacy in inhibiting cancer cell growth .
Antimicrobial Applications
This compound exhibits mild antiseptic properties and is used in over-the-counter products to treat mouth and throat infections. It has a broad spectrum of activity against bacteria and viruses, making it a valuable ingredient in healthcare products .
Organic Synthesis Research
In organic chemistry, 3,4-Dichloro-2-methoxybenzyl alcohol is used in multistep synthesis processes. It can undergo various reactions such as Friedel-Crafts acylation, nitration, and bromination, which are fundamental in constructing complex organic molecules .
Safety and Hazards
properties
IUPAC Name |
(3,4-dichloro-2-methoxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O2/c1-12-8-5(4-11)2-3-6(9)7(8)10/h2-3,11H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USWHCEULLKBIRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)Cl)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dichloro-2-methoxyphenyl)methanol |
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